

Application Notes and Protocols for VU0463271 in Neurodevelopmental Disorder Research

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Compound of Interest

Compound Name: VU0463271 quarterhydrate

Cat. No.: B15587180

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Introduction

VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter KCC2 (SLC12A5).^[1] It serves as a critical research tool for studying the pathophysiology of neurodevelopmental disorders where chloride homeostasis is disrupted. KCC2 is essential for establishing the low intracellular chloride concentration required for the hyperpolarizing action of GABAergic neurotransmission in mature neurons.^{[2][3]} In many neurodevelopmental disorders, including Rett syndrome and schizophrenia, the expression and function of KCC2 are compromised, leading to an excitatory or weakly inhibitory GABAergic signaling, which contributes to network hyperexcitability and cognitive deficits.^{[4][5][6][7]} By acutely inhibiting KCC2, VU0463271 allows researchers to model these conditions, investigate the consequences of impaired chloride extrusion, and evaluate potential therapeutic strategies aimed at restoring GABAergic inhibition. There is no indication in the reviewed literature of a "quarterhydrate" form of this compound; therefore, these notes pertain to VU0463271.

Mechanism of Action

VU0463271 selectively blocks the chloride extrusion function of the KCC2 transporter. This inhibition leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA reversal potential (EGABA). Consequently, the activation of GABAA receptors can become less hyperpolarizing or even excitatory, disrupting the excitatory/inhibitory balance

within neuronal circuits. This mechanism is central to its use in modeling aspects of neurodevelopmental disorders where KCC2 hypofunction is a key pathological feature.

Data Presentation

Table 1: In Vitro Efficacy of VU0463271

Parameter	Cell Type	Concentration	Effect	Reference
IC50	KCC2-expressing HEK cells	61 nM	Inhibition of KCC2-mediated Rb+ flux	Sivakumaran et al., 2015
EGABA Shift	Cultured Hippocampal Neurons	100 nM	-73 ± 4 mV to -42 ± 3 mV	Sivakumaran et al., 2015[1]
EGABA Shift	Cultured Hippocampal Neurons	10 µM	-83 ± 2 mV to -62 ± 1 mV	Sivakumaran et al., 2015[1][8]
Spontaneous Firing Rate	Cultured Hippocampal Neurons	100 nM	Increase from 22 ± 6 to 83 ± 23 AP/min	Sivakumaran et al., 2015[1]
Spontaneous Firing Rate	Cultured Hippocampal Neurons	10 µM	Increase from 18 ± 5 to 78 ± 26 AP/min	Sivakumaran et al., 2015[1]

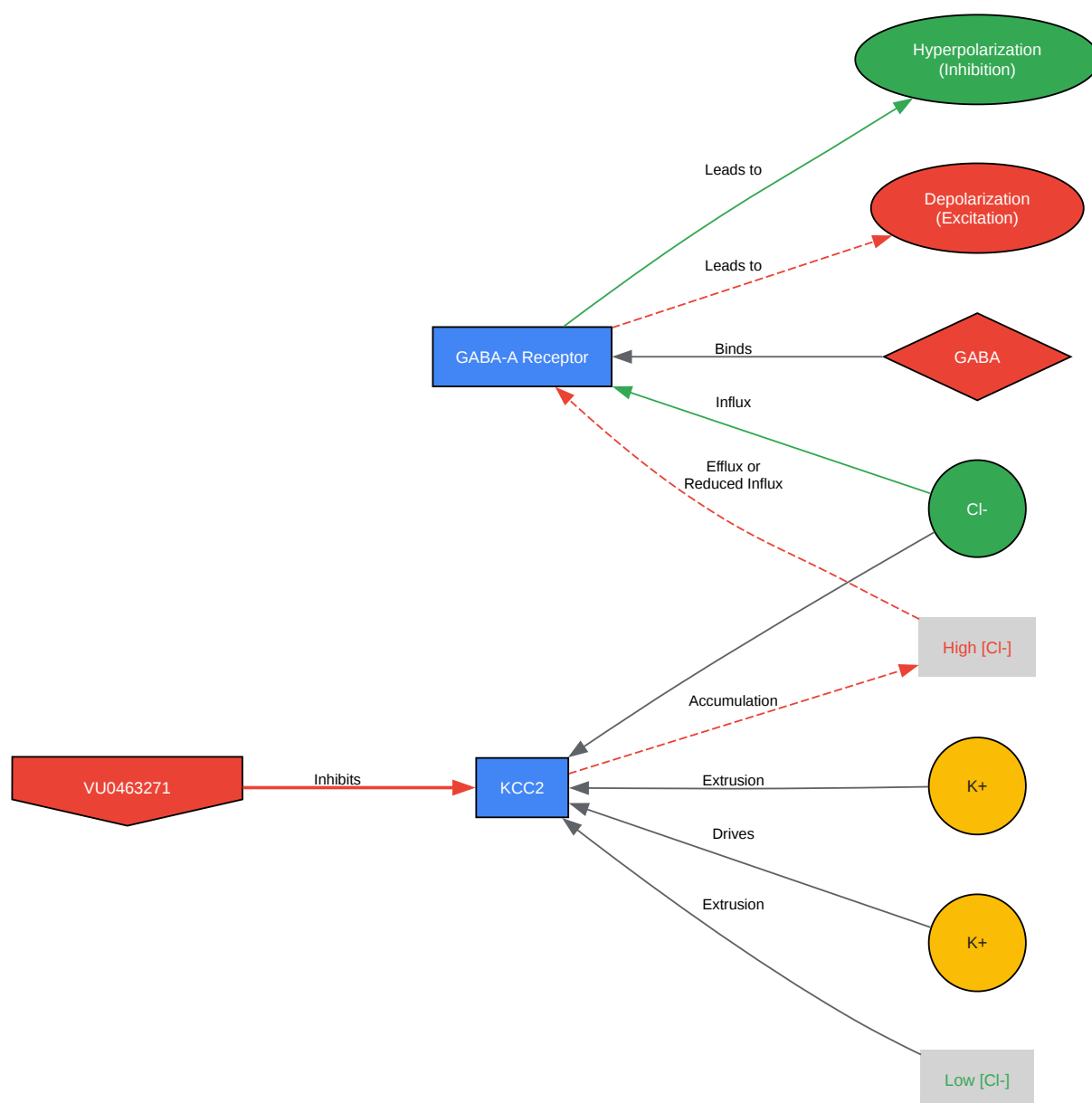
Table 2: In Vivo Effects of VU0463271

Animal Model	Administration Route	Dose/Concentration	Observed Effect	Reference
Adult Mice	Intrahippocampal Microinfusion	100 µM (500 nL)	Epileptiform discharges within 12 ± 7 s	Sivakumaran et al., 2015[1]
Adult Mice	Intrahippocampal Microinfusion	100 µM (500 nL)	Rhythmic spiking activity lasting 23 ± 10 min	Sivakumaran et al., 2015[8]

Table 3: KCC2 Expression in Neurodevelopmental Disorder Models

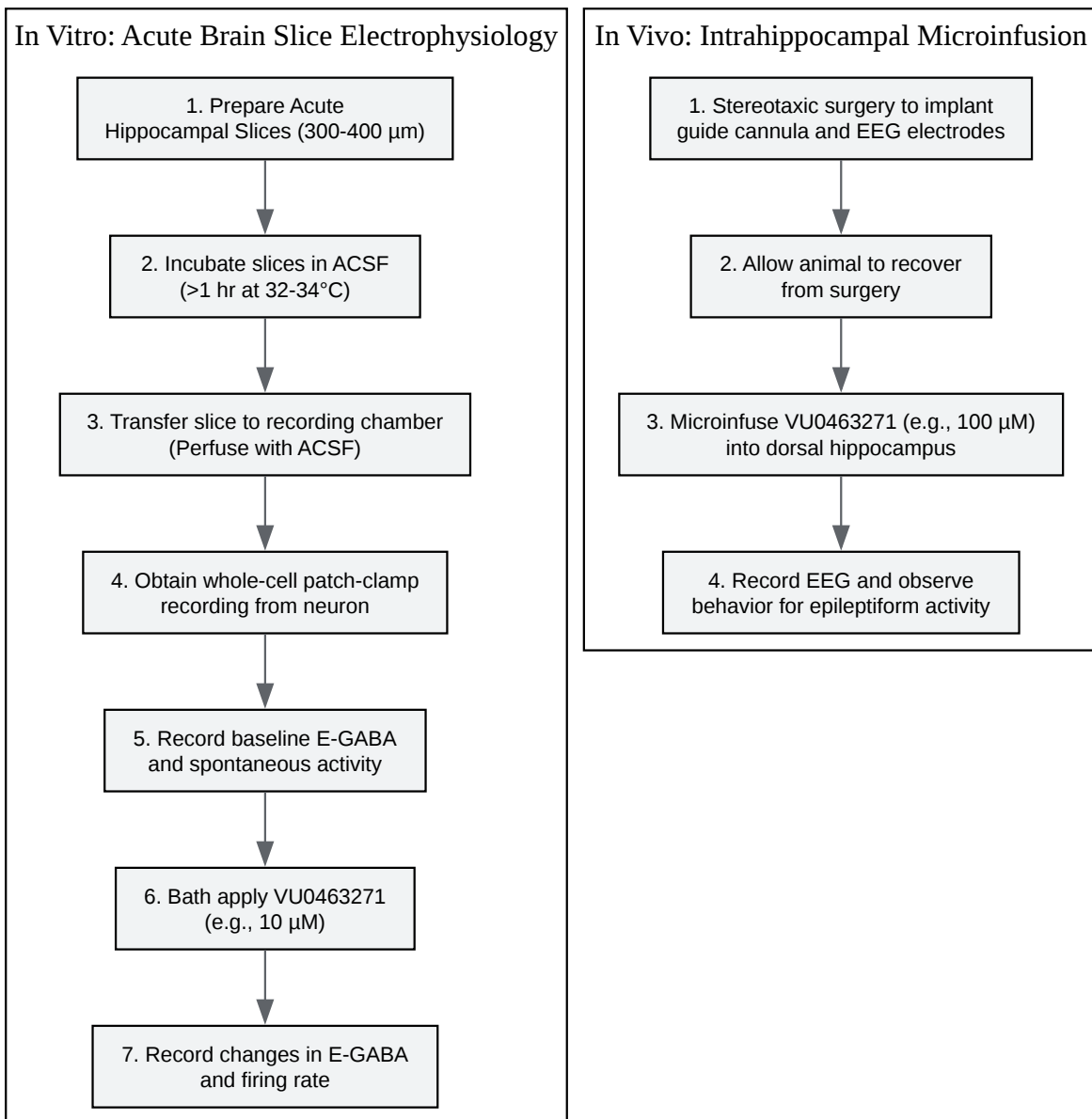
Disorder Model	Tissue	Change in KCC2 Expression	Reference
Rett Syndrome (Human Post-mortem)	Brain Tissue	Decreased KCC2a isoform expression	Hinz et al., 2019[4]
Rett Syndrome (iPSC-derived neurons)	Neurons	Significant deficit in KCC2 expression	Tang et al., 2016[9][10]
Schizophrenia (Human Post-mortem)	Hippocampus	27% lower KCC2 mRNA	Hyde et al., 2011[11]
Schizophrenia (Rat Model)	Hippocampus	Decreased KCC2 mRNA expression	Hakimizadeh et al., 2021[7]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: KCC2-mediated chloride extrusion and its inhibition by VU0463271.



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